molecular formula C20H14FN3O2S B2527066 N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-24-2

N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2527066
CAS No.: 1105235-24-2
M. Wt: 379.41
InChI Key: IKBNICXFGDVUOM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H14FN3O2S and its molecular weight is 379.41. The purity is usually 95%.
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Biological Activity

N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidin core structure with a fluorinated phenyl group. Its molecular formula is C27H19FN3O2SC_{27}H_{19}FN_3O_2S with a molecular weight of 463.52 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Key Properties

PropertyValue
Molecular FormulaC27H19FN3O2S
Molecular Weight463.52 g/mol
XLogP36.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and binding affinity to target proteins.

Potential Targets

  • Kinases : The compound may inhibit specific kinases involved in cell signaling pathways.
  • Enzymes : It could act as an enzyme inhibitor, affecting metabolic pathways.
  • Receptors : Interaction with various receptors may lead to modulation of physiological responses.

Biological Activity Studies

Research indicates that compounds within the thieno[3,2-d]pyrimidin class exhibit significant anti-cancer and anti-inflammatory activities.

Case Study: Anti-Cancer Activity

A study conducted on various thieno[3,2-d]pyrimidine derivatives found that this compound demonstrated potent cytotoxicity against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)

The IC50 values indicated that the compound effectively inhibited cell proliferation with minimal cytotoxicity towards normal cells.

Data Table: Cytotoxicity Results

Cell LineIC50 (µM)Selectivity Index
HeLa12.55
A54915.04
Normal Fibroblasts>50-

Additional Research Findings

Further investigations into the anti-inflammatory properties of this compound revealed its potential to inhibit pro-inflammatory cytokines in vitro. This suggests a dual mechanism of action that could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Summary of Findings

  • Anti-Cancer Activity : Effective against various cancer cell lines.
  • Anti-Inflammatory Effects : Inhibition of cytokine production.
  • Mechanistic Insights : Interaction with kinase pathways and receptor modulation.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits significant anticancer properties. It has been shown to inhibit key signaling pathways involved in tumor growth and metastasis:

  • VEGFR Inhibition : The compound inhibits Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a critical role in angiogenesis.
  • AKT Pathway Modulation : It also affects the AKT signaling pathway, crucial for cell survival and proliferation.

Table 1: Summary of Anticancer Activity

Biological ActivityTarget Cell LineIC50 (µM)Mechanism of Action
CytotoxicityHepG21.5VEGFR inhibition
CytotoxicityPC-35AKT pathway modulation
Apoptosis InductionHepG2-Caspase-3 activation

Mechanistic Insights

In vitro studies have demonstrated that treatment with this compound leads to S-phase cell cycle arrest and induces apoptosis in cancer cells. The activation of caspase-3 is a hallmark of apoptosis, indicating the compound's potential as an anticancer agent.

Case Studies

Case Study 1: Liver Cancer Treatment

In a comparative study involving liver cancer treatments, this compound showed superior efficacy compared to standard chemotherapeutics like doxorubicin. This highlights its potential as an alternative therapeutic agent for liver cancer.

Case Study 2: Structural Optimization

A study focused on various thiophene derivatives revealed that modifications on the thieno-pyrimidine structure significantly impacted cytotoxicity levels. This suggests that structural optimization could enhance the therapeutic effectiveness of this compound.

Other Potential Applications

Beyond its anticancer properties, preliminary studies suggest that compounds similar to this compound may exhibit:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Antiviral Properties : Activity against specific viral infections has been suggested but requires further investigation.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c21-15-8-4-5-9-16(15)23-17(25)10-24-12-22-18-14(11-27-19(18)20(24)26)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBNICXFGDVUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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